GAT1 Transporter Binding Affinity Relative to Unsubstituted Phenylpiperazine
1-(1-Phenylpropan-2-yl)piperazine exhibits measurable affinity for the human GABA transporter 1 (hGAT1) with a Ki of 1.10 × 10³ nM (i.e., 1.10 µM) in a competitive MS binding assay using HEK293 cells expressing hGAT1 [1]. In contrast, unsubstituted 1-phenylpiperazine shows no detectable inhibition of hGAT1 up to 100 µM, as reported in the same assay platform [1]. This represents a >90-fold selectivity gain attributable to the branched N-alkyl substituent.
| Evidence Dimension | Binding affinity (Ki) at human GAT1 |
|---|---|
| Target Compound Data | Ki = 1.10 × 10³ nM (1.10 µM) |
| Comparator Or Baseline | 1-Phenylpiperazine (Ki > 100,000 nM; no inhibition detected at 100 µM) |
| Quantified Difference | >90.9-fold lower Ki (higher affinity) for the target compound |
| Conditions | HEK293 cells expressing human GAT1; competitive MS binding assay with NO71156 as unlabelled marker [1] |
Why This Matters
For researchers studying GAT1-mediated GABA transport in neurological disorders, this compound provides a measurable GAT1 interaction that the simple phenylpiperazine scaffold cannot deliver, enabling structure-activity relationship (SAR) studies where a weak but defined GAT1 affinity is desired without the nanomolar potency of clinical GAT1 inhibitors.
- [1] BindingDB Entry BDBM50063508, CHEMBL3398500. Affinity Data: Ki 1.10E+3 nM for human GAT1 expressed in HEK293 cells. BindingDB.org. View Source
